N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3OS3/c1-21-7-2-3-11-9(4-7)18-15(23-11)20-14-19-10(6-22-14)8-5-12(16)24-13(8)17/h2-6H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAJGYMXTZUDBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Dichlorothiophene Group: The 2,5-dichlorothiophene moiety can be introduced via a halogenation reaction using chlorine gas or other chlorinating agents.
Coupling Reactions: The final step involves coupling the thiazole ring with the 2,5-dichlorothiophene and 5-methoxybenzo[d]thiazol-2-amine moieties using suitable coupling reagents such as palladium catalysts under inert conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, copper catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of thiazole and benzothiazole compounds exhibit significant antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Case Study:
A study evaluating similar thiazole derivatives demonstrated promising results against both Gram-positive and Gram-negative bacteria. The compounds were tested using the turbidimetric method, revealing effective inhibition of bacterial growth .
| Compound | Activity Type | Target Organism | IC50 (µM) |
|---|---|---|---|
| d1 | Antibacterial | E. coli | 12.5 |
| d2 | Antifungal | C. albicans | 8.0 |
Anticancer Properties
The anticancer potential of this compound is another area of significant interest. Studies have shown that thiazole and benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
Mechanism of Action:
The compound likely interacts with cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis in cancer cells.
Case Study:
In vitro studies on breast cancer cell lines (MCF7) revealed that certain derivatives exhibited substantial cytotoxic effects, with IC50 values indicating effective concentration levels for inducing cell death .
| Compound | Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|---|
| d6 | Breast Cancer | MCF7 | 15.0 |
| d7 | Lung Cancer | A549 | 20.0 |
Neuroprotective Effects
Emerging research suggests that compounds similar to N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine may have neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's.
Mechanism of Action:
These compounds may act as inhibitors of acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain and potentially improving cognitive function .
Case Study:
A recent study synthesized a series of benzothiazole derivatives that were tested for AChE inhibitory activity. Results showed that some compounds had IC50 values significantly lower than standard drugs used for treating Alzheimer's disease .
| Compound | Activity Type | Target Enzyme | IC50 (µM) |
|---|---|---|---|
| 4g | AChE Inhibitor | Acetylcholinesterase | 2.7 |
| 4f | AChE Inhibitor | Acetylcholinesterase | 3.0 |
Mechanism of Action
The mechanism of action of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine: Unique due to its specific substitution pattern and combination of functional groups.
Other Thiazole Derivatives: Compounds such as 2-aminothiazole, 2,4-disubstituted thiazoles, and thiazole-based drugs like sulfathiazole and ritonavir.
Biological Activity
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural features, including a thiazole ring and a dichlorothiophene moiety, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound is characterized by the following structural features:
- Thiazole Ring : A five-membered ring containing nitrogen and sulfur that often exhibits biological activity.
- Dichlorothiophene Moiety : Enhances the compound's reactivity and interaction with biological targets.
- Benzothiazole Structure : Known for various pharmacological properties, including anticancer and antimicrobial activities.
This compound interacts with several molecular targets within biological systems. The mechanisms of action include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, leading to altered cellular functions.
- Receptor Binding : It can bind to various receptors, modulating their activity and influencing physiological responses.
- Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest in certain cancer cell lines by targeting cyclin-dependent kinases (CDKs) .
Biological Activities
The biological activities associated with this compound are extensive:
Anticancer Activity
Research has demonstrated that derivatives of thiazole and benzothiazole exhibit significant anticancer properties. For instance:
- In vitro Studies : this compound has shown cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells .
Antimicrobial Properties
The compound displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its structure suggests potential efficacy in treating infections caused by resistant strains.
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Candida albicans | Moderate antifungal activity |
Anti-inflammatory Effects
Studies indicate that compounds with similar structures can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Anticancer Efficacy : A study reported that derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting strong anticancer potential .
- Antimicrobial Screening : In another investigation, the compound demonstrated effective inhibition against E. coli with a minimum inhibitory concentration (MIC) lower than commonly used antibiotics like ampicillin .
Q & A
Q. What are the standard synthetic routes for preparing thiazole-amine derivatives like this compound?
Methodological Answer: The synthesis typically involves cyclocondensation and substitution reactions. For example:
- Step 1: React a substituted hydrazide (e.g., isonicotinoyl hydrazide) with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) to form a thiadiazole intermediate .
- Step 2: Introduce aromatic aldehydes in ethanol for further functionalization, followed by cycloaddition with chloroacetyl chloride in the presence of triethylamine/DMF to yield the final thiazole-amine scaffold .
- Key Reagents: Sodium hydroxide, iodine in KI, and POCl₃ are often used for cyclization and halogenation steps .
Q. How can solubility and stability be optimized for in vitro assays?
Methodological Answer:
- Solubility: Use DMSO for stock solutions (e.g., 12.5 mg/mL) and dilute with PEG300 or Tween 80 for aqueous compatibility. For in vivo studies, formulate with sequential solvent addition (DMSO → PEG300 → Tween 80 → ddH₂O) to ensure clarity and stability .
- Stability: Store the compound as a powder at -20°C (3 years) or in solution at -80°C (6 months). Avoid repeated freeze-thaw cycles .
Q. What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- IR/NMR: Confirm amine (-NH₂) and thiazole (C-S-C) functional groups via IR peaks at ~3300 cm⁻¹ (N-H stretch) and 650–750 cm⁻¹ (C-S). ¹H NMR can resolve methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons in the thiophene/thiazole rings .
- X-ray Crystallography: Resolve intermolecular interactions (e.g., N–H⋯N hydrogen bonds) to validate the amide anion conformation critical for bioactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
Methodological Answer:
- Temperature Control: Maintain reflux at 90°C during cyclization (e.g., with POCl₃) to prevent side reactions .
- Catalyst Screening: Test bases like triethylamine or pyridine for nucleophilic substitution steps. For example, pyridine enhances acylation efficiency in chloroacetyl chloride reactions .
- Purification: Use column chromatography (silica gel, ethanol:DCM eluent) or recrystallization (DMSO/water mixtures) to isolate high-purity products .
Q. What strategies address contradictory bioactivity data in SAR studies?
Methodological Answer:
- Structural Modifications: Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance antimicrobial activity, as seen in analogues with 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine scaffolds .
- Docking Studies: Compare binding modes using computational tools (e.g., AutoDock) to identify steric clashes or nonpolar interactions that explain reduced potency in certain derivatives .
Q. How do intermolecular interactions influence crystal packing and stability?
Methodological Answer: Analyze hydrogen bonding (e.g., N–H⋯N) and π-π stacking via X-ray diffraction. For example, centrosymmetric dimers formed via N1–H1⋯N2 bonds stabilize the crystal lattice, while C–H⋯O/F interactions further enhance packing efficiency .
Q. What mechanistic pathways explain the compound’s inhibition of PFOR enzyme activity?
Methodological Answer: The amide anion in the thiazole ring directly interacts with the PFOR active site, disrupting electron transfer. This is supported by structural analogues (e.g., nitazoxanide derivatives) where conjugation between the benzene and thiazole moieties is critical for inhibition .
Experimental Design & Data Analysis
Q. How to design a robust protocol for evaluating antitumor activity?
Methodological Answer:
- In Vitro Assays: Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .
- In Vivo Models: Administer the compound intraperitoneally in xenograft mice (e.g., 10–50 mg/kg) and monitor tumor volume reduction over 21 days .
Q. What statistical methods resolve batch-to-batch variability in synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
